molecular formula C14H21N3O2 B2693551 (E)-4-(Dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide CAS No. 2411336-51-9

(E)-4-(Dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide

Cat. No. B2693551
CAS RN: 2411336-51-9
M. Wt: 263.341
InChI Key: RJNMCPCVPQYNSV-FNORWQNLSA-N
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Description

(E)-4-(Dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as DMAPPB and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMAPPB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. DMAPPB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMAPPB has been shown to have biochemical and physiological effects on cancer cells, neurons, and other cells. Studies have shown that DMAPPB can induce apoptosis in cancer cells, protect neurons from oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. DMAPPB has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of DMAPPB is its potential as a potent anticancer agent. It has also been shown to have neuroprotective effects and may have potential for the treatment of Alzheimer's disease. However, limitations of DMAPPB include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of DMAPPB. One area of research is the development of DMAPPB as a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of research is the development of DMAPPB as a neuroprotective agent for the treatment of Alzheimer's disease. Additional studies are needed to determine its safety and efficacy in human trials. Finally, future research may explore the potential of DMAPPB in other areas, such as inflammation and oxidative stress.

Synthesis Methods

DMAPPB can be synthesized using various methods, including the reaction of 4-(dimethylamino)but-2-enal with 3-pyridin-2-yloxypropylamine in the presence of a catalyst. Another method involves the reaction of 4-(dimethylamino)but-2-enal with 3-pyridin-2-yloxypropanol in the presence of a dehydrating agent. Both methods have been used to synthesize DMAPPB with high yields and purity.

Scientific Research Applications

DMAPPB has been the subject of scientific research due to its potential applications in medicine and biotechnology. One of the main areas of research is the development of DMAPPB as a potential anticancer agent. Studies have shown that DMAPPB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMAPPB has also been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17(2)11-5-7-13(18)15-10-6-12-19-14-8-3-4-9-16-14/h3-5,7-9H,6,10-12H2,1-2H3,(H,15,18)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMCPCVPQYNSV-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCCOC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCCOC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(3-pyridin-2-yloxypropyl)but-2-enamide

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